
Calcium 3-hydroxy-4-((5-sulphonato-1-naphthyl)azo)-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in textile and ink industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 1-naphthylamine to form 5-sulfonato-1-naphthylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the final azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile and ink industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reversible cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Calcium 3-hydroxy-4-[(4-sulfonato-1-naphthyl)azo]-2-naphthoate: Similar structure but with a different position of the sulfonate group.
Calcium 3-hydroxy-4-[(5-carboxy-1-naphthyl)azo]-2-naphthoate: Contains a carboxy group instead of a sulfonate group.
Calcium 3-hydroxy-4-[(5-methyl-1-naphthyl)azo]-2-naphthoate: Contains a methyl group instead of a sulfonate group.
Uniqueness
Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the sulfonate group enhances its solubility and stability, making it particularly useful in aqueous applications. Additionally, the specific positioning of the functional groups allows for unique interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
84051-93-4 |
|---|---|
Fórmula molecular |
C21H12CaN2O6S |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-20-16(21(25)26)11-12-5-1-2-6-13(12)19(20)23-22-17-9-3-8-15-14(17)7-4-10-18(15)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 |
Clave InChI |
JAFWUJSHVAPNNP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])C(=O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



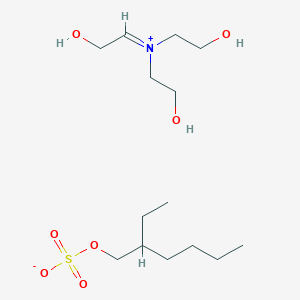


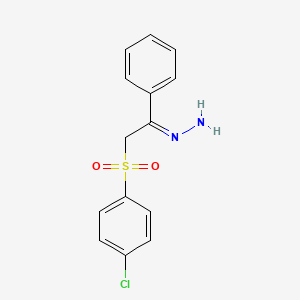
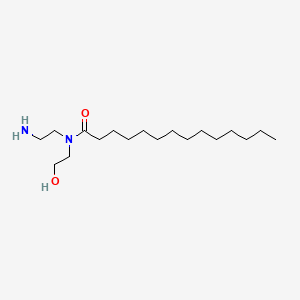
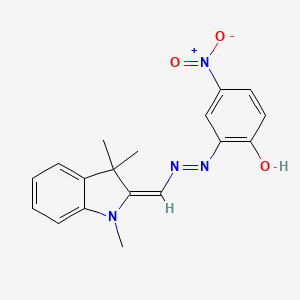
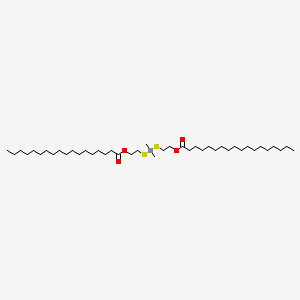
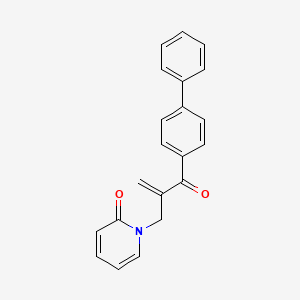
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
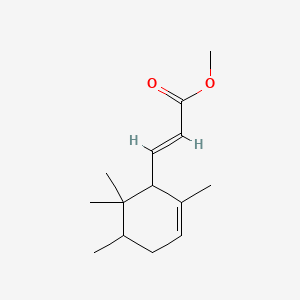
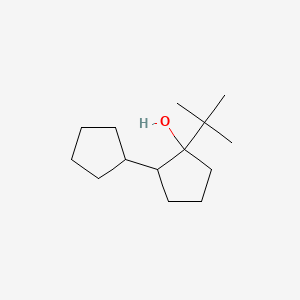
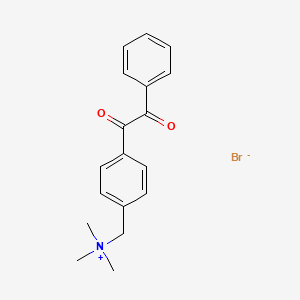
![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)
